molecular formula C17H22N2O5S B2708197 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one CAS No. 1421442-58-1

5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Cat. No. B2708197
M. Wt: 366.43
InChI Key: OMVFSEJODLVTQE-UHFFFAOYSA-N
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Description

5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is a useful research compound. Its molecular formula is C17H22N2O5S and its molecular weight is 366.43. The purity is usually 95%.
The exact mass of the compound 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Properties

  • The compound has been involved in studies related to the synthesis and characterization of spiro-crypta phosphazene derivatives. These studies focus on the condensation reactions of N2O3-donor type coronands with hexachlorocyclotriphosphazatriene, leading to the formation of spiro-crypta phosphazene derivatives. These derivatives demonstrate unique properties in terms of stereogenism and anisochronism, providing insights into their potential applications in material science and organophosphorus chemistry (Kılıç et al., 2009).

Biological Evaluation and Potential Medical Imaging Applications

  • Research has also been conducted on the synthesis and biological evaluation of derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane as potent tumor imaging agents. These studies highlight the potential of these compounds in the development of new radioligands for tumor imaging, particularly in the context of σ1 receptor affinity. This highlights the compound's significance in the advancement of diagnostic imaging techniques (Xie et al., 2015).

Antimicrobial Activities and DNA Interactions

  • Another area of interest has been the exploration of heterocyclic amine-substituted spiro-ansa-spiro- and spiro-bino-spiro-phosphazenes, where 1,4-Dioxa-8-azaspiro[4.5]decane plays a crucial role. These compounds have been evaluated for their antimicrobial activities against various pathogenic bacteria and yeast strains. Furthermore, their interactions with DNA have been investigated, providing valuable information for the development of novel antimicrobial agents (Koçak et al., 2013).

Chemical Structure and Bonding Analysis

  • Research into the structural investigations, biological activities, and DNA interactions of N/O spirocyclotriphosphazenes, including 1,4-dioxa-8-azaspiro[4.5]decane derivatives, sheds light on the complex relationships between chemical structure, bonding angles, and biological activity. These studies contribute to the fundamental understanding of organophosphorus compound chemistry and its implications for biological systems (Asmafiliz et al., 2012).

properties

IUPAC Name

5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S/c20-15-12-22-11-14(19(15)10-13-2-1-9-25-13)16(21)18-5-3-17(4-6-18)23-7-8-24-17/h1-2,9,14H,3-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVFSEJODLVTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

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